

Microbial Production of Long-Chain α,ω -Diols: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,14-Tetradecanediol*

Cat. No.: *B034324*

[Get Quote](#)

Abstract

Long-chain α,ω -diols are valuable bifunctional molecules with wide-ranging applications in the production of high-performance polymers, such as polyesters and polyurethanes, as well as in the formulation of lubricants, cosmetics, and pharmaceuticals. Traditional chemical synthesis routes for these diols often rely on petrochemical feedstocks and harsh reaction conditions. Microbial production offers a promising and sustainable alternative, utilizing renewable resources and biocatalytic precision. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of long-chain α,ω -diols (typically C12 and longer). It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and bioprocess development. This guide details the metabolic pathways, genetic engineering strategies in key microbial hosts like *Escherichia coli* and *Candida* yeasts, and provides a summary of reported production metrics. Furthermore, it outlines key experimental protocols and visualizes complex biological and experimental processes using Graphviz diagrams.

Introduction

The increasing demand for sustainable and bio-based chemicals has spurred significant research into the microbial synthesis of valuable platform chemicals. Long-chain α,ω -diols, characterized by hydroxyl groups at both ends of an aliphatic carbon chain, are particularly attractive targets due to their versatility as polymer building blocks. The ability of microorganisms to perform highly specific oxidation reactions at the terminal ends of fatty acids and alkanes provides a direct route to these compounds. This guide will explore the two

primary microbial platforms for long-chain α,ω -diol production: the engineered bacterium *Escherichia coli* and various oleaginous yeasts, most notably species from the genus *Candida*.

Metabolic Pathways for Long-Chain α,ω -Diol Production

The biosynthesis of long-chain α,ω -diols in microorganisms primarily relies on the ω -oxidation pathway, which facilitates the terminal hydroxylation of fatty acids or alkanes.

ω -Oxidation Pathway in *Candida* Yeasts

Candida species, such as *Candida tropicalis* and *Candida cloacae*, are naturally capable of utilizing long-chain alkanes and fatty acids as carbon sources.^{[1][2]} The ω -oxidation pathway in these yeasts involves a three-step enzymatic cascade that occurs in the endoplasmic reticulum:

- ω -Hydroxylation: A cytochrome P450 monooxygenase (CYP) system, coupled with a NADPH-cytochrome P450 reductase (CPR), hydroxylates the terminal methyl group of a fatty acid to form an ω -hydroxy fatty acid.^[1]
- Oxidation to Aldehyde: A long-chain fatty alcohol oxidase (FAO) then oxidizes the terminal hydroxyl group to an aldehyde.^[2]
- Oxidation to Dicarboxylic Acid: Finally, a fatty aldehyde dehydrogenase (FALDH) converts the ω -hydroxy fatty aldehyde into a dicarboxylic acid.

To channel the metabolic flux towards α,ω -diols instead of dicarboxylic acids, metabolic engineering strategies are employed to introduce a terminal reduction step or to modify the native pathway. One approach involves the heterologous expression of a carboxylic acid reductase (CAR) which can convert the ω -hydroxy fatty acid to an ω -hydroxy fatty aldehyde, followed by reduction to the diol by an alcohol dehydrogenase (ADH).

ω -Oxidation pathway in *Candida* yeast.

[Click to download full resolution via product page](#)

Caption: ω -Oxidation pathway in *Candida* yeast.

Engineered Pathway in *Escherichia coli*

E. coli is a well-established host for metabolic engineering due to its fast growth and extensive genetic tools.^[3] Unlike *Candida*, *E. coli* does not naturally possess the complete ω -oxidation pathway for long-chain fatty acids. Therefore, the production of α,ω -diols in *E. coli* requires the introduction of heterologous enzymes. A common strategy involves a two-step conversion from a fatty acid:

- ω -Hydroxylation: A bacterial CYP153A monooxygenase is introduced to catalyze the terminal hydroxylation of a fatty acid to an ω -hydroxy fatty acid.
- Reduction to Diol: A carboxylic acid reductase (CAR) is co-expressed to convert the carboxyl group of the ω -hydroxy fatty acid into an aldehyde, which is then subsequently reduced to a primary alcohol by endogenous or co-expressed alcohol dehydrogenases (ADHs).

To enhance productivity, the native fatty acid degradation (β -oxidation) pathway in *E. coli* is often blocked by deleting key genes such as *fadD*.

Engineered pathway for α,ω -diol production in *E. coli*.

[Click to download full resolution via product page](#)

Caption: Engineered pathway for α,ω -diol production in *E. coli*.

Quantitative Data on Microbial Long-Chain α,ω -Diol Production

The following tables summarize the reported quantitative data for the microbial production of long-chain α,ω -diols in *E. coli* and *Candida* species.

Table 1: Production of Long-Chain α,ω -Diols in Engineered *E. coli*

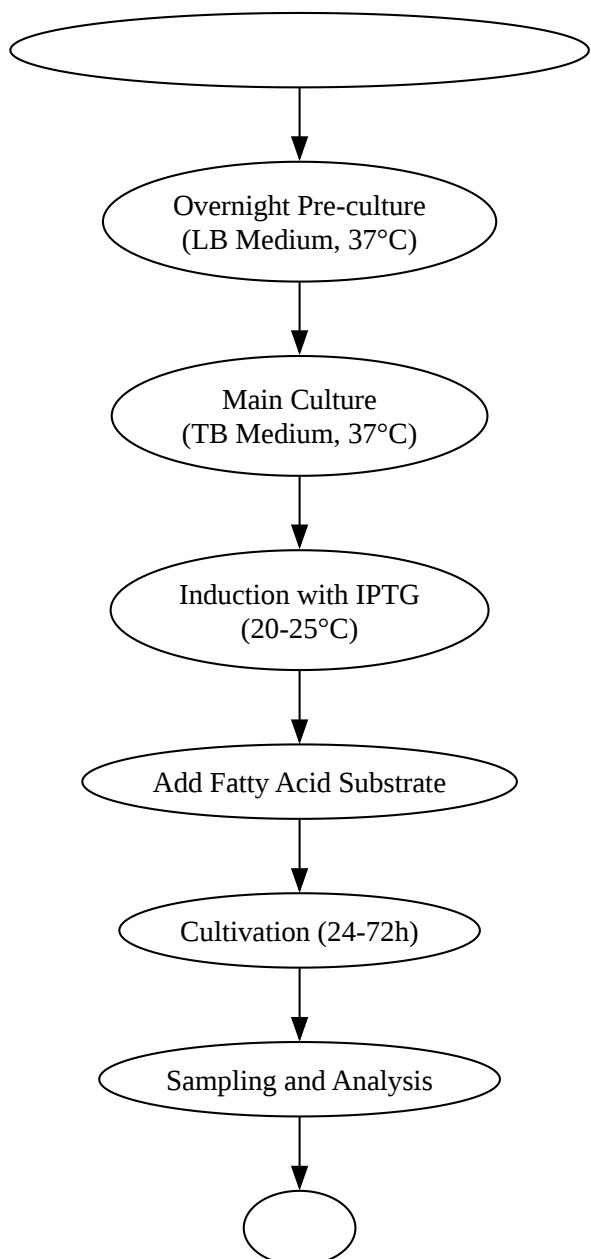
Diol Product	Substrate	Host Strain	Key Genes Express ed	Titer (g/L)	Yield (g/g substrate)	Productivity (g/L/h)	Reference
1,12-Dodecanediol	Dodecanoic acid	E. coli BW2511 3 (Δ fadD)	CYP153 A, CAR	1.4	-	-	[4]
1,16-Hexadecanediol	Hexadecanoic acid	E. coli	CYP153 A, CAR, ADH	0.2	-	-	-
1,8-Octanediol	Octane	E. coli	CYP153 A	0.722	-	-	-

Table 2: Production of Long-Chain Diols and Dicarboxylic Acids in Candida Species

Product	Substrate	Host Strain	Genetic Modifications	Titer (g/L)	Yield (g/g substrate)	Productivity (g/L/h)	Reference
Dodecanoic acid	Dodecanoic acid	C. tropicalis	β -oxidation knockout	9.87	-	-	[5]
Dodecanoic acid	Dodecanoic acid	C. tropicalis	Random mutagenesis	166	-	-	[6]
Tridecanoic acid	n-Tridecanoic acid	C. tropicalis	-	31.3	-	-	[1]

Experimental Protocols

Engineering of *E. coli* for Long-Chain α,ω -Diol Production


4.1.1. Strain and Plasmid Construction

- **Host Strain Selection:** *E. coli* strains such as BL21(DE3) or K-12 derivatives (e.g., BW25113) are commonly used. To prevent the degradation of fatty acid substrates and intermediates, a knockout of the fadD gene, which encodes the acyl-CoA synthetase, is recommended.^[7]
- **Gene Synthesis and Codon Optimization:** The genes encoding the desired CYP450 monooxygenase (e.g., CYP153A from *Marinobacter aquaeolei*) and carboxylic acid reductase (e.g., from *Mycobacterium marinum*) should be synthesized with codon optimization for *E. coli* expression.
- **Vector Selection:** A two-plasmid expression system is often employed. For instance, the CYP monooxygenase and its reductase partners (CamA, CamB) can be cloned into a medium-copy plasmid (e.g., pETDuet-1), while the CAR and a phosphopantetheinyl transferase (Sfp, for activation of CAR) are cloned into a compatible plasmid (e.g., pCDFDuet-1).
- **Cloning:** Standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly) are used to insert the genes into the expression vectors under the control of an inducible promoter (e.g., T7).
- **Transformation:** The recombinant plasmids are transformed into the chosen *E. coli* host strain.

4.1.2. Shake Flask Fermentation

- **Pre-culture:** Inoculate a single colony of the recombinant *E. coli* strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.
- **Main Culture:** Inoculate 1 mL of the overnight pre-culture into 100 mL of Terrific Broth (TB) medium containing antibiotics in a 500 mL baffled flask. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- **Induction:** Cool the culture to a lower temperature (e.g., 20-25°C) and induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. For CYP expression, supplement the medium with 5-aminolevulinic acid (5-ALA), a precursor for heme synthesis.
- **Biotransformation:** After induction, add the fatty acid substrate (e.g., dodecanoic acid) to the desired concentration (e.g., 1-10 g/L), often dissolved in a solvent like DMSO or ethanol.
- **Cultivation:** Continue the cultivation at the lower temperature for 24-72 hours.
- **Sampling:** Periodically take samples for analysis of cell growth (OD600) and product formation.

Experimental workflow for E. coli fermentation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for E. coli fermentation.


Fed-Batch Fermentation of *Candida* Yeast for Long-Chain Dicarboxylic Acid and Diol Production

4.2.1. Strain Maintenance and Inoculum Preparation

- Strain: *Candida tropicalis* or other suitable strains are maintained on YPD (Yeast Extract Peptone Dextrose) agar plates.
- Seed Culture: Inoculate a loopful of yeast cells into a shake flask containing YPD medium and incubate at 30°C with shaking at 200 rpm for 24 hours.
- Pre-culture: Transfer the seed culture to a larger volume of fermentation medium in a shake flask and grow for another 24 hours.

4.2.2. Bioreactor Fed-Batch Fermentation

- Bioreactor Setup: Prepare a sterilized bioreactor (e.g., 5 L) with production medium. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, ammonium sulfate), salts, and trace elements.
- Inoculation: Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.5-1.0.
- Batch Phase: Grow the cells in batch mode at 30°C. Maintain the pH at a controlled level (e.g., 5.5-7.5) by automatic addition of a base (e.g., NH₄OH or NaOH). Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.
- Fed-Batch Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated solution of the fatty acid or alkane substrate and a co-substrate (e.g., glucose). The feeding rate should be controlled to avoid substrate inhibition and to maintain a steady growth rate.
- Production Phase: Continue the fed-batch cultivation for an extended period (e.g., 100-200 hours).
- Sampling: Regularly draw samples to monitor cell density, substrate consumption, and product concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for fed-batch fermentation of Candida.

Product Extraction and Analysis

- Extraction:
 - Centrifuge the fermentation broth to separate the cells.
 - Acidify the supernatant to a low pH (e.g., 2.0) with HCl to protonate the diols and any dicarboxylic acids.
 - Perform liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate or a mixture of hexane and isopropanol.
 - Evaporate the organic solvent to obtain the crude product.
- Derivatization: For analysis by Gas Chromatography (GC), the hydroxyl groups of the diols need to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Quantification:
 - GC-MS/FID: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification against a standard curve of the pure diol.[8]
 - LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the analysis of diols, sometimes without the need for derivatization.[9]

Challenges and Future Perspectives

The microbial production of long-chain α,ω -diols faces several challenges that need to be addressed for commercial viability:

- Enzyme Activity and Stability: The efficiency of CYP450 monooxygenases and carboxylic acid reductases can be limiting factors. Protein engineering efforts are needed to improve their catalytic activity, stability, and cofactor dependency.
- Product Toxicity: High concentrations of diols can be toxic to microbial cells, limiting the achievable titers. Strategies to mitigate toxicity, such as *in situ* product removal, are crucial.

- **Substrate Availability and Cost:** The cost of long-chain fatty acids as substrates can be a significant economic driver. Utilizing cheaper and more abundant feedstocks, such as lignocellulosic biomass, is a key area of future research.
- **Downstream Processing:** The recovery and purification of long-chain α,ω -diols from the fermentation broth can be energy-intensive and costly. The development of efficient and scalable downstream processing technologies is essential.

Despite these challenges, the field of microbial diol production is rapidly advancing. With the continuous development of synthetic biology tools, improved understanding of microbial metabolism, and innovative bioprocess engineering, the large-scale, sustainable production of long-chain α,ω -diols is becoming an increasingly attainable goal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Candida yeast long chain fatty alcohol oxidase is a c-type haemoprotein and plays an important role in long chain fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the newly isolated ω -oxidizing yeast *Candida sorbophila* DS02 and its potential applications in long-chain dicarboxylic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Microbial Production of Long-Chain α,ω -Diols: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034324#microbial-production-of-long-chain-diols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com